molecular formula C18H18ClN7S B15119041 6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine

6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine

Cat. No.: B15119041
M. Wt: 399.9 g/mol
InChI Key: OKFCBQLCGQIDAL-UHFFFAOYSA-N
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Description

6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a purine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine typically involves multi-step organic reactions. One common approach includes:

    Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a base such as potassium carbonate.

    Purine Attachment: The final step involves the coupling of the piperazine-benzothiazole intermediate with a purine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chloro group is replaced by other nucleophiles.

Scientific Research Applications

6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the purine structure may mimic natural nucleotides, interfering with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-benzothiazole: Shares the benzothiazole core but lacks the piperazine and purine moieties.

    Piperazine derivatives: Compounds like 1-(2-benzothiazolyl)piperazine have similar structures but different substituents.

    Purine analogs: Compounds like 6-mercaptopurine share the purine core but have different functional groups.

Uniqueness

6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine is unique due to its combination of benzothiazole, piperazine, and purine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClN7S

Molecular Weight

399.9 g/mol

IUPAC Name

6-chloro-2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H18ClN7S/c1-2-24-11-22-15-16(24)20-10-21-17(15)25-5-7-26(8-6-25)18-23-13-4-3-12(19)9-14(13)27-18/h3-4,9-11H,2,5-8H2,1H3

InChI Key

OKFCBQLCGQIDAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl

Origin of Product

United States

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